![molecular formula C20H32N4O2S B15344985 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea CAS No. 6340-26-7](/img/structure/B15344985.png)
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is a synthetic organic compound characterized by a long dodecyl chain and a nitrophenyl group attached to a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea typically involves the reaction of dodecylamine with 4-nitrobenzaldehyde to form a Schiff base, which is then reacted with thiourea to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-dodecyl-3-[(2-nitrophenyl)methylideneamino]thiourea
- 1,3-diethyl-1,3-bis(4-nitrophenyl)urea
Uniqueness
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
6340-26-7 |
|---|---|
Fórmula molecular |
C20H32N4O2S |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C20H32N4O2S/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(27)23-22-17-18-12-14-19(15-13-18)24(25)26/h12-15,17H,2-11,16H2,1H3,(H2,21,23,27)/b22-17+ |
Clave InChI |
TWJRLEDTLXGCRW-OQKWZONESA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


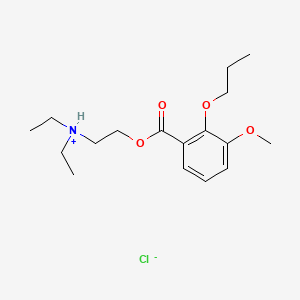


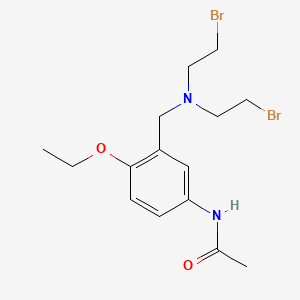
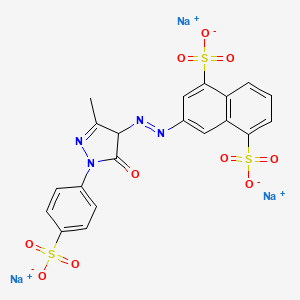

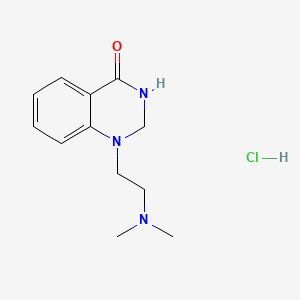
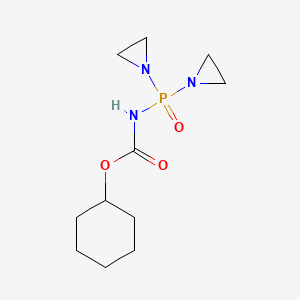
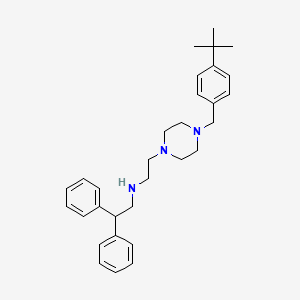
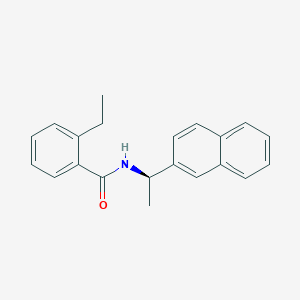
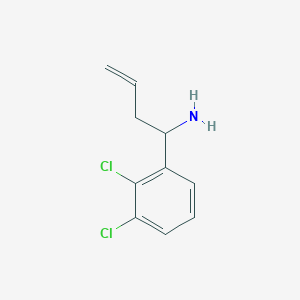
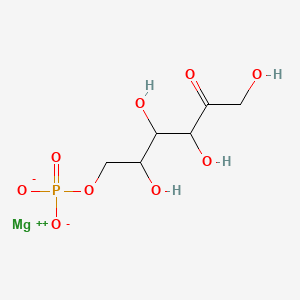

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
